molecular formula C22H23N3O2 B4576029 N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No.: B4576029
M. Wt: 361.4 g/mol
InChI Key: NJOCJGIFGQMNCZ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, also known as BMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMDP belongs to the class of pyridazinecarboxamide derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have focused on synthesizing novel compounds using pyridazine derivatives as key intermediates. For instance, Karthikeyan, Vijayakumar, and Sarveswari synthesized substituted pyrazolo[4,3-c]pyridine-3-ols, showcasing the chemical versatility of pyridazine derivatives in creating new heterobicyclic compounds with potential for further functionalization and application in various fields, including material science and drug development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Biological Activities and Dyeing Applications

The study by Khalifa et al. highlighted the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of pyridazine, which exhibited antioxidant, antitumor, and antimicrobial activities. Furthermore, these compounds were used for dyeing polyester fibers, suggesting their utility in textile manufacturing and biological applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Drug Synthesis and Antimicrobial Activities

Research into pyridazine derivatives has also extended into the synthesis of drugs with potential antibacterial activities. Bildirici, Şener, and Tozlu synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria. This demonstrates the pharmaceutical relevance of pyridazine derivatives in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).

Chemical Structure and Reactions

The chemical structure and reactivity of pyridazine derivatives have been a subject of study, with researchers exploring various reactions to synthesize new compounds. The work by Gilchrist, Gymer, and Rees on the fragmentation of diphenyl-dehydropyridazine to diphenyl-butadiyne contributes to understanding the chemical behavior of pyridazine derivatives under specific conditions, which is crucial for their application in synthetic chemistry (Gilchrist, Gymer, & Rees, 1973).

Properties

IUPAC Name

N-butan-2-yl-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-15(2)23-21(26)19-18(16-11-7-5-8-12-16)20(24-25(3)22(19)27)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOCJGIFGQMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=NN(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 3
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 4
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 6
N-(sec-butyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

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